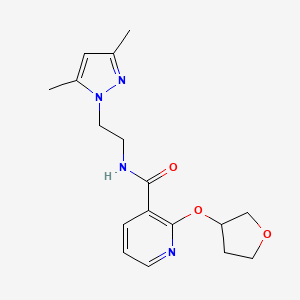

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a pyrazole-ethylamine substituent and a tetrahydrofuran (THF) ring linked via an ether bond to the pyridine core. This compound is structurally characterized by its hybrid heterocyclic framework, combining pyridine, pyrazole, and tetrahydrofuran moieties. Such a design is common in medicinal chemistry for optimizing pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-12-10-13(2)21(20-12)8-7-18-16(22)15-4-3-6-19-17(15)24-14-5-9-23-11-14/h3-4,6,10,14H,5,7-9,11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSCNSOIECNLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=C(N=CC=C2)OC3CCOC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrazole ring, a tetrahydrofuran moiety, and a nicotinamide group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves a multi-step process that can include:

- Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole as a starting material.

- Alkylation : Introducing the ethyl group through an alkylation reaction.

- Coupling with Tetrahydrofuran : Employing etherification techniques to attach the tetrahydrofuran moiety.

- Final Modification : Conjugating the nicotinamide group to enhance its biological profile.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways such as BRAF(V600E), EGFR, and telomerase activity . In vitro studies have demonstrated that derivatives of pyrazole can effectively induce apoptosis in cancer cell lines such as HepG2 (liver carcinoma) and A549 (lung carcinoma) .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit nitric oxide (NO) production and pro-inflammatory cytokines like TNF-alpha. Studies have shown that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

Some studies suggest that derivatives of pyrazole exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Key factors influencing its biological activity include:

- Substituent Positioning : The placement of functional groups on the pyrazole ring affects binding affinity to target proteins.

- Hydrophobicity : The presence of hydrophobic groups enhances membrane permeability.

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives:

- Study on HepG2 Cells : A specific derivative showed IC50 values indicating potent cytotoxic effects against liver cancer cells .

- Inflammation Model : In vivo models demonstrated reduced edema and pro-inflammatory markers upon treatment with pyrazole derivatives .

- Antibacterial Testing : A series of compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogs include:

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (CAS: 1903401-76-2)

- Key Differences :

- Substitution Position: The THF-3-yloxy group is at the 2-position of the nicotinamide core in the target compound, whereas the analog features a tetrahydropyran-4-yloxy group at the 6-position of nicotinamide.

- Oxygen Heterocycle: The target uses a 5-membered THF ring , while the analog employs a 6-membered tetrahydropyran (THP) ring .

- Implications :

- The THF ring may enhance solubility compared to the bulkier THP group.

- The 2-position substitution on nicotinamide could influence binding orientation in enzymatic targets compared to 6-position analogs .

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

- Key Differences :

- Core Structure: Cyprofuram lacks the pyridine and pyrazole motifs but shares a tetrahydrofuran-derived group.

- Functional Role: Cyprofuram is a fungicide, highlighting the agrochemical relevance of tetrahydrofuran-containing compounds .

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Key Differences :

- Core Structure: Flutolanil is a benzamide derivative with a trifluoromethyl group, lacking the pyridine-pyrazole framework.

- Functional Role: As a fungicide, it underscores the importance of amide-linked heterocycles in pesticidal activity .

Comparative Data Table

Research Findings and Implications

- Positional Isomerism : The 2- vs. 6-position substitution on nicotinamide may alter hydrogen-bonding interactions with biological targets. For example, 2-substituted nicotinamides often exhibit enhanced binding to NAD(P)H-dependent enzymes .

- Heterocycle Impact : The THF ring’s smaller size and higher polarity compared to THP could improve aqueous solubility but reduce membrane permeability. This trade-off is critical for optimizing bioavailability in drug design.

Q & A

Basic: What are the typical synthetic routes for synthesizing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide?

Answer:

The compound is synthesized via multi-step reactions involving nucleophilic substitution and coupling. A general procedure involves:

- Reacting intermediates like 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides in N,N-dimethylformamide (DMF) at room temperature, using K₂CO₃ as a base to facilitate deprotonation and nucleophilic attack .

- Subsequent steps may include protecting group strategies and functionalization of the tetrahydrofuran-3-yl ether moiety. Polar aprotic solvents (e.g., DMF) enhance reaction rates, while temperature control ensures regioselectivity.

Advanced: How can computational chemistry optimize reaction pathways for this compound?

Answer:

Quantum chemical calculations and reaction path search methods (e.g., density functional theory) predict transition states and intermediate stability. For example:

- ICReDD’s approach combines quantum calculations with experimental data to narrow down optimal reaction conditions, reducing trial-and-error experimentation .

- Solvent effects and electronic properties of intermediates (e.g., pyrazole ring electron density) can be modeled to guide catalyst selection and temperature optimization .

Basic: What spectroscopic methods are used for structural characterization?

Answer:

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole methyl groups, tetrahydrofuran oxygen linkage) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹).

Advanced: How can molecular dynamics simulations enhance structural analysis?

Answer:

Software tools simulate conformational flexibility and interactions (e.g., hydrogen bonding between the nicotinamide carbonyl and pyrazole NH).

- Simulations predict solubility in different solvents (e.g., DMSO vs. water) based on partition coefficients .

- Electronic structure analysis (e.g., frontier molecular orbitals) identifies reactive sites for further functionalization .

Basic: How is biological activity assessed for this compound?

Answer:

Standard assays include:

- In vitro enzyme inhibition : Testing against target enzymes (e.g., kinases) using fluorescence-based assays.

- Cell viability assays : MTT or ATP-based assays in relevant cell lines to evaluate cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.

Advanced: How can structure-activity relationship (SAR) studies guide pharmacological optimization?

Answer:

Key SAR strategies:

- Pyrazole substitution : Introducing electron-withdrawing groups at C3/C5 positions enhances metabolic stability .

- Nicotinamide modifications : Replacing the tetrahydrofuran-3-yl ether with bulkier groups (e.g., tetrahydropyran) improves target selectivity.

- Pharmacophore modeling : Aligns functional groups (e.g., pyrazole nitrogen, amide linker) with known bioactive conformations .

Basic: What experimental methods determine reaction mechanisms for its synthesis?

Answer:

Mechanistic insights are derived from:

- Kinetic studies : Monitoring reaction progress via HPLC to identify rate-determining steps.

- Isotopic labeling : Using deuterated solvents (e.g., DMF-d₇) to track proton transfer in base-mediated reactions .

- Intermediate trapping : Adding scavengers (e.g., TEMPO) to detect radical intermediates.

Advanced: How do quantum mechanical studies resolve contradictions in mechanistic proposals?

Answer:

Conflicting data (e.g., unexpected regioselectivity) are resolved by:

- Transition state analysis : Comparing activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) .

- Solvent effect modeling : Simulating solvent polarity’s impact on carbocation stability in substitution reactions .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

Contradictions arise from assay variability or impurity profiles. Mitigation strategies include:

- Design of Experiments (DoE) : Statistical optimization of assay conditions (e.g., pH, incubation time) to reduce variability .

- HPLC purity validation : Ensuring >95% purity via reverse-phase chromatography before testing.

- Orthogonal assays : Cross-validating results using SPR and cell-based readouts .

Advanced: How does solvent choice influence reactivity in functional group transformations?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Stabilize charged intermediates (e.g., alkoxide ions in etherification) .

- Protic solvents (MeOH, H₂O) : Favor proton transfer in acid/base-mediated steps but may hydrolyze sensitive groups (e.g., amides).

- Solvent-free conditions : Microwave-assisted reactions minimize side reactions in sterically hindered systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.